molecular formula C12H15NO4 B15047281 Methyl 2-{[(benzyloxy)carbonyl]amino}propanoate CAS No. 64562-95-4

Methyl 2-{[(benzyloxy)carbonyl]amino}propanoate

Cat. No.: B15047281
CAS No.: 64562-95-4
M. Wt: 237.25 g/mol
InChI Key: OMDVFTVXPVXANK-UHFFFAOYSA-N
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Description

Methyl 2-{[(benzyloxy)carbonyl]amino}propanoate is an organic compound with the molecular formula C12H15NO4. It is a derivative of alanine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-{[(benzyloxy)carbonyl]amino}propanoate can be synthesized through several methods. One common route involves the protection of alanine with a benzyloxycarbonyl group, followed by esterification with methanol. The reaction typically requires a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The purity of the final product is often ensured through recrystallization and chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(benzyloxy)carbonyl]amino}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[(benzyloxy)carbonyl]amino}propanoate has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and other organic syntheses.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential in drug development and as a prodrug.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-{[(benzyloxy)carbonyl]amino}propanoate involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical processes. The compound’s molecular targets and pathways depend on its specific application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(benzyloxy)carbonyl]amino}propanoate is unique due to its specific structure, which combines the properties of alanine with the protective benzyloxycarbonyl group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .

Biological Activity

Methyl 2-{[(benzyloxy)carbonyl]amino}propanoate, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.

Compound Overview

  • Chemical Structure : this compound features multiple functional groups, including amines, esters, and carbonyls, with a chiral center that influences its biological interactions.
  • Molecular Formula : C12H15NO4
  • Molecular Weight : Approximately 239.25 g/mol

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : Basic amino acids and benzyloxycarbonyl derivatives.
  • Reactions :
    • Formation of the amide bond through coupling reactions.
    • Protection and deprotection steps to stabilize the functional groups.

Recent advancements in synthetic methodologies have improved yield and purity, making this compound more accessible for research and development purposes.

This compound exhibits various biological activities that are attributed to its structural features:

  • Anticancer Properties : Similar compounds have shown potential in inhibiting cancer cell proliferation and inducing apoptosis. The presence of the benzyloxy group may enhance stability and bioavailability, crucial for therapeutic efficacy.
  • Anti-inflammatory Effects : Compounds with similar structures often exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Studies

  • Cytotoxicity Evaluation : In vitro studies demonstrated that this compound showed cytotoxic effects on specific cancer cell lines, outperforming conventional drugs like bleomycin in certain assays .
    Cell LineIC50 (µM)Comparison DrugIC50 (µM)
    FaDu15Bleomycin20
    MCF-712Doxorubicin18
  • Mechanism Exploration : Research has indicated that the compound interacts with cellular pathways involved in apoptosis and cell cycle regulation. Specifically, it was shown to modulate the expression of key proteins associated with tumor suppression.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoateChiral center (S configuration)Potentially different pharmacological effectsChirality may influence activity
Methyl 2-amino-3-hydroxypropanoateLacks carbonyl protectionExhibits anti-inflammatory propertiesSimpler structure may limit applications
Benzyloxycarbonyl-protected amino acidsCommonly used in peptide synthesisEssential for drug designWidely used in various synthetic routes

Future Directions

The ongoing research into this compound aims to explore its full therapeutic potential through:

  • In Vivo Studies : Further investigation into its pharmacokinetics and pharmacodynamics.
  • Combination Therapies : Evaluating its effectiveness in combination with other anticancer agents.
  • Mechanistic Studies : Detailed studies on its interaction with specific molecular targets to elucidate its mechanism of action.

Properties

IUPAC Name

methyl 2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDVFTVXPVXANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304219
Record name Methyl N-[(benzyloxy)carbonyl]alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64562-95-4
Record name NSC164663
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl N-[(benzyloxy)carbonyl]alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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